(4-Nitro-benzyl)-phosphonic acid

Catalog No.
S1503547
CAS No.
1205-62-5
M.F
C7H8NO5P
M. Wt
217.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitro-benzyl)-phosphonic acid

CAS Number

1205-62-5

Product Name

(4-Nitro-benzyl)-phosphonic acid

IUPAC Name

(4-nitrophenyl)methylphosphonic acid

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

InChI

InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13)

InChI Key

FZNXRFYRXBFQMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-]

Synthesis and Characterization

(4-Nitrobenzyl)phosphonic acid can be synthesized through various methods, including the Arbuzov reaction and Michaelis-Arbuzov reaction. These reactions involve the interaction of a trialkyl phosphite with an appropriate alkyl halide. Several studies have reported the synthesis and characterization of this compound, focusing on optimizing reaction conditions, improving yields, and analyzing the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications

Several research areas are exploring the potential applications of (4-Nitrobenzyl)phosphonic acid:

  • Biomedical Research: This molecule is being investigated for its potential role in developing new therapeutic agents. Studies have explored its ability to inhibit specific enzymes and its interaction with biological systems [, ]. However, further research is needed to determine its efficacy and safety in this context.
  • Material Science: (4-Nitrobenzyl)phosphonic acid is being explored for its potential use in developing new materials with specific properties. For instance, some studies have investigated its application as a flame retardant additive in polymers [].
  • Organic Synthesis: This molecule can act as a building block for the synthesis of more complex molecules. Researchers are exploring its use in the development of new organic compounds with desired functionalities [].

(4-Nitro-benzyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 4-nitrobenzyl moiety. Its molecular formula is C7_7H8_8N1_1O5_5P, and it has a molecular weight of approximately 215.12 g/mol. This compound exhibits a distinctive structure that includes a nitro group, which contributes to its chemical reactivity and potential biological activity. The phosphonic acid functional group is known for its ability to form stable complexes with metal ions and its relevance in various

, including:

  • Hydrolysis: The phosphonic acid group can undergo hydrolysis under alkaline conditions, leading to the formation of phosphonate species.
  • Nucleophilic Substitution: The nitrobenzyl moiety can engage in nucleophilic substitution reactions, particularly when activated by other reagents.
  • Cleavage Reactions: Studies have shown that (4-nitro-benzyl)-phosphonic acid can undergo C-P bond cleavage in the presence of strong bases like sodium hydroxide, resulting in various degradation products .

Several methods have been reported for synthesizing (4-Nitro-benzyl)-phosphonic acid:

  • Phosphonylation Reaction: This method involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride or phosphoric acid under controlled conditions.
  • Direct Phosphonation: A more straightforward approach may involve the direct reaction of 4-nitrobenzyl bromide with a suitable phosphonate reagent.
  • Hydrolysis of Precursors: Starting from phosphonates or phosphinic acids, hydrolysis can yield (4-Nitro-benzyl)-phosphonic acid.

(4-Nitro-benzyl)-phosphonic acid has potential applications in various fields:

  • Agriculture: It may serve as a precursor for developing herbicides or pesticides due to its phosphonic acid functionality.
  • Material Science: The compound can be utilized in modifying surfaces or materials, particularly in creating coatings with specific electronic properties .
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications, especially in drug design targeting specific biological pathways.

Several compounds share structural similarities with (4-Nitro-benzyl)-phosphonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Nitrophenyl Phosphonic AcidAromatic Phosphonic AcidLacks the benzyl group; used in similar applications
4-Nitrobenzoic AcidAromatic AcidCommonly used as an intermediate in organic synthesis
Benzyl Phosphonic AcidAliphatic Phosphonic AcidLacks the nitro substituent; used in agricultural chemicals
4-Aminobenzyl Phosphonic AcidAmino-substituted Phosphonic AcidExhibits different biological properties due to amino group

The uniqueness of (4-Nitro-benzyl)-phosphonic acid lies in its combination of a nitro group and a phosphonic acid functionality, which may provide distinct reactivity and potential biological applications compared to its analogs.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-Nitro-benzyl)-phosphonic acid

Dates

Modify: 2023-08-15

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